molecular formula C12H18FNO B8584292 1-(4-Fluorophenyl)-2-tertiarybutylamino-1-ethanol

1-(4-Fluorophenyl)-2-tertiarybutylamino-1-ethanol

Cat. No. B8584292
M. Wt: 211.28 g/mol
InChI Key: KZZYTSLQLJTJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04861801

Procedure details

50 g (0.289 mol) of α-chloro-p-fluoroacetophenone are dissolved in 900 ml of methanol. The mixture is cooled to -5° C. and 5.80 g of NaBH4 are added. It is left in contact for 1 hour then 10 ml of acetic acid are added. 151 ml of tertiary-butylamine are added and the mixture is refluxed for 12 hours. It is evaporated to dryness and the residue of evaporation is taken up in distilled water. The free base which has crystallised is filtered off and, by recrystallisation in hexane, 39 g (yield 63%) of 1-(4-fluorophenyl)-2-tertiary-butylamino-1-ethanol are obtained. m.p. 117° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
151 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+].C(O)(=O)C.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>CO>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH:3]([OH:4])[CH2:2][NH:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)F
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
151 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue of evaporation
CUSTOM
Type
CUSTOM
Details
The free base which has crystallised
FILTRATION
Type
FILTRATION
Details
is filtered off and, by recrystallisation in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.